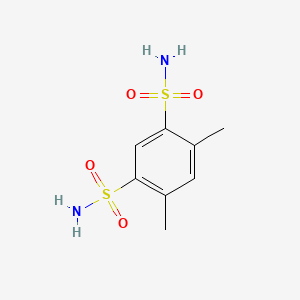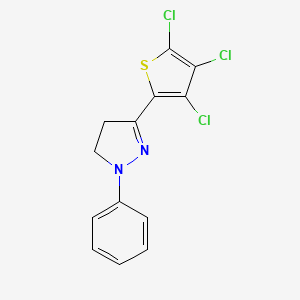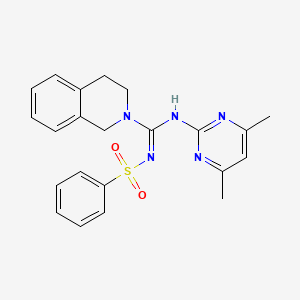![molecular formula C16H21NO3 B5917349 4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5917349.png)
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one, also known as BAPTA-AM, is a calcium chelator that has gained significant attention in scientific research. It is a cell-permeable molecule that binds to calcium ions, which makes it an essential tool for studying calcium signaling pathways in cells.
Mécanisme D'action
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one binds to calcium ions, which prevents them from binding to calcium-binding proteins. This results in the inhibition of calcium signaling pathways in cells. This compound is a reversible calcium chelator, which makes it an ideal tool for studying calcium signaling pathways in cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes such as muscle contraction, neurotransmitter release, and insulin secretion. This compound has also been shown to induce apoptosis in cancer cells by inhibiting calcium-dependent processes that are essential for cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one has several advantages for lab experiments. It is a reversible calcium chelator, which makes it an ideal tool for studying calcium signaling pathways in cells. It is also cell-permeable, which allows it to penetrate cell membranes and interact with intracellular calcium stores. However, this compound has some limitations for lab experiments. It has a short half-life, which means that it must be used immediately after synthesis. It is also sensitive to light and temperature, which can affect its stability and efficacy.
Orientations Futures
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one has several potential future directions in scientific research. It can be used to study the role of calcium signaling in various diseases, including cancer, diabetes, and neurodegenerative diseases. It can also be used to develop new therapies that target calcium signaling pathways in cells. Additionally, future research can focus on developing new calcium chelators that have improved stability and efficacy compared to this compound.
Conclusion
This compound is a calcium chelator that has significant applications in scientific research. It is an essential tool for studying calcium signaling pathways in cells and has several biochemical and physiological effects. While it has some limitations for lab experiments, it has several potential future directions in scientific research. This compound is a valuable tool for understanding the role of calcium signaling in various cellular processes and diseases.
Méthodes De Synthèse
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is synthesized by reacting BAPTA with N,N-dimethylformamide dimethyl acetal. The reaction produces this compound, which is a cell-permeable form of BAPTA. The synthesis method is well-established and has been used extensively in scientific research.
Applications De Recherche Scientifique
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is widely used in scientific research as a calcium chelator. It is an essential tool for studying calcium signaling pathways in cells. Calcium signaling is a critical process that regulates various cellular functions, including gene expression, cell division, and apoptosis. This compound is used to study the role of calcium signaling in these cellular processes.
Propriétés
IUPAC Name |
4-butyl-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-5-6-11-9-15(19)20-16-12(11)7-8-14(18)13(16)10-17(2)3/h7-9,18H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSUVMDVWQVBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5917273.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)
![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B5917312.png)


![3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5917331.png)
methyl]-N'-phenylthiourea](/img/structure/B5917345.png)


![N-{[(3,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917362.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B5917368.png)
![[2-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl](phenyl)methanone](/img/structure/B5917372.png)
![N-(4-ethylphenyl)-N'-{imino[(8-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917380.png)